cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester
Brand Name: Vulcanchem
CAS No.: 121049-90-9
VCID: VC7806348
InChI: InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+
SMILES: COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester

CAS No.: 121049-90-9

Cat. No.: VC7806348

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester - 121049-90-9

Specification

CAS No. 121049-90-9
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate
Standard InChI InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+
Standard InChI Key COJVYCMOVXNWAM-TXEJJXNPSA-N
Isomeric SMILES COC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC
SMILES COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC
Canonical SMILES COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom. The cis configuration of the two methyl ester groups at the 2- and 4-positions is a defining feature, as confirmed by its IUPAC name: dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate . The benzyl substituent at the 1-position introduces aromatic character, while the ester groups enhance solubility and reactivity in synthetic applications.

Stereochemical Considerations

The stereochemistry is critical to the compound’s behavior in reactions. The (2R,4S) configuration ensures that the ester groups occupy adjacent positions on the same face of the azetidine ring, influencing its interactions with chiral catalysts or biological targets . This spatial arrangement is encoded in the compound’s Standard InChIKey: COJVYCMOVXNWAM-TXEJJXNPSA-N, which uniquely identifies its stereoisomeric form.

Synthesis Pathways

Multi-Step Organic Synthesis

The synthesis of cis-1-benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester involves sequential reactions to construct the azetidine ring and introduce substituents. A plausible route includes:

  • Ring Formation: Cyclization of a β-amino alcohol precursor via intramolecular nucleophilic substitution.

  • Benzylation: Introduction of the benzyl group using benzyl bromide under basic conditions.

  • Esterification: Reaction with methyl iodide or dimethyl carbonate to install the methyl ester groups.

Key Challenges

  • Ring Strain: The four-membered azetidine ring is prone to ring-opening reactions under acidic or basic conditions, necessitating careful control of reaction parameters .

  • Stereoselectivity: Achieving the desired cis configuration requires chiral catalysts or stereospecific starting materials, as noted in studies of analogous β-lactam syntheses .

Comparative Analysis

Recent work by PMC highlights the use of dicarboxylic acid monoesters in β-lactam synthesis, where acetic anhydride promotes cyclization reactions . While this compound’s synthesis differs, similar activation strategies may apply to optimize yields.

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